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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-2-methyl-quinoline

CAS No.: 59611-54-0

Cat. No.: B1610038

Get Quote

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Chloro-5-methoxy-2-methylquinoline

Executive Summary
In modern medicinal chemistry, the quinoline nucleus represents a privileged scaffold, heavily utilized in the development of antimalarials, kinase inhib

methoxy-2-methylquinoline (CAS: 59611-54-0) is a highly specialized building block that offers precise regiocontrol for late-stage functionalization[1]. 

structured this whitepaper to dissect the mechanistic causality behind its reactivity, specifically focusing on how the unique substitution pattern—partic

C5 positions—dictates its behavior in synthetic workflows.

Physicochemical Properties & Structural Dynamics
Understanding the baseline properties of 4-Chloro-5-methoxy-2-methylquinoline is critical for predicting its solubility, stability, and reactivity in complex

Quantitative Data Summary
Property Value

Chemical Name 4-Chloro-5-methoxy-2-methylquinoline

CAS Registry Number 59611-54-0

Molecular Formula C11H10ClNO

Molecular Weight 207.66 g/mol

SMILES String COc1cccc2c1c(Cl)cc(n2)C

Appearance White to off-white solid

Primary Reaction Vector C4 (Nucleophilic Aromatic Substitution)

Structural Analysis
The molecule's reactivity is governed by three distinct structural domains:

The C4-Chloro Group (The Electrophilic Hub): The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SN

sink, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack[2].

The C5-Methoxy Group (The Modulator): The methoxy group is electron-donating via resonance, which slightly deactivates the ring. More importan

a significant peri-steric interaction. This steric shielding restricts the Bürgi-Dunitz trajectory of incoming bulky nucleophiles, requiring elevated therm

The C2-Methyl Group (The Latent Nucleophile): The methyl protons at the 2-position are weakly acidic due to the electron-withdrawing effect of the

conditions, this site can be deprotonated to form an enamine-like intermediate, allowing for Knoevenagel-type condensations.
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Caption: Reactivity map of 4-Chloro-5-methoxy-2-methylquinoline highlighting primary reaction vectors.

Chemical Reactivity & Mechanistic Causality
The defining characteristic of 4-Chloro-5-methoxy-2-methylquinoline is its performance in SNAr reactions. When synthesizing 4-aminoquinolines (a co

via an addition-elimination mechanism.

The Causality of Reaction Conditions: Because the C5-methoxy group projects into the spatial hemisphere of the C4-carbon, it creates a steric bottlen

temperature amine coupling) often fail or stall at low conversions. To overcome the activation energy barrier imposed by this peri-interaction, reactions

High Thermal Energy: Heating the reaction to 120–140 °C in polar aprotic solvents (like DMF or DMSO)[2].

Acid Catalysis: Using a catalytic amount of HCl to protonate the quinoline nitrogen. This increases the electrophilicity of the C4 carbon, lowering the

hindrance caused by the methoxy group.

Experimental Workflows & Methodologies
The synthesis of 4-Chloro-5-methoxy-2-methylquinoline from basic starting materials relies on a robust, two-step sequence: the Conrad-Limpach cycl
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Caption: Two-step synthesis workflow via Conrad-Limpach cyclization and subsequent chlorination.

Protocol 1: Conrad-Limpach Synthesis of the Quinolin-4-ol Precursor
The Conrad-Limpach reaction is the standard method for constructing the 4-hydroxyquinoline core[4].

Step 1 (Condensation): Combine equimolar amounts of 3-methoxyaniline and ethyl acetoacetate in a flask with a catalytic amount of glacial acetic 

trap to remove the water byproduct. The removal of water drives the equilibrium toward the Schiff base (enamine) intermediate.

Step 2 (Thermal Cyclization): Dissolve the crude enamine in a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether). Dropwise, add this so

pre-heated to 250 °C.

Causality & Validation: The extreme temperature is strictly necessary to provide the activation energy for the electrocyclic ring closure[4]. The react

the highly polar 5-methoxy-2-methylquinolin-4-ol product becomes insoluble in the non-polar solvent and precipitates out as a solid upon cooling.

Protocol 2: Deoxychlorination to 4-Chloro-5-methoxy-2-methylquinoline
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Step 1 (Activation): Suspend the 5-methoxy-2-methylquinolin-4-ol in neat Phosphorus Oxychloride (POCl3) (approx. 3-5 equivalents). POCl3 acts a

agent.

Step 2 (Substitution): Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. The quinolone tautomer attacks the phosphorus, forming a phospho

generated in situ then displace this group via an addition-elimination mechanism.

Causality & Validation: This protocol is visually self-validating. The starting quinolin-4-ol is insoluble in POCl3. As the reaction proceeds, the formati

completely homogeneous, dark solution. Complete dissolution indicates the endpoint of the reaction. Quench carefully over crushed ice to hydrolyz

aqueous ammonia to precipitate the target compound.

Applications in Drug Development
In pharmaceutical research, 4-Chloro-5-methoxy-2-methylquinoline serves as an advanced intermediate. By subjecting this compound to SNAr with v

researchers generate libraries of 4-aminoquinolines[2]. The presence of the 5-methoxy group is often strategically utilized in kinase inhibitor design; th

acceptor with the kinase "hinge" region, while its steric bulk forces the resulting 4-amino substituent into a specific bioactive conformation, thereby inc
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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